1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-
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Overview
Description
1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a triazine ring substituted with a methylsulfonyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as nitriles or amidines.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate trifluoromethylphenyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the triazine ring or the trifluoromethyl group, leading to partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazine ring or the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced triazine compounds, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The triazine ring and methylsulfonyl group contribute to the compound’s overall reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine, 3-(methylsulfonyl)-5-phenyl-: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1,2,4-Triazine, 3-(methylsulfonyl)-5-[4-(trifluoromethyl)phenyl]-: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring, leading to variations in reactivity and applications.
1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-:
Uniqueness
1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- is unique due to the presence of both the methylsulfonyl and trifluoromethylphenyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylsulfonyl group contributes to its reactivity and potential for further functionalization.
Properties
CAS No. |
143135-67-5 |
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Molecular Formula |
C11H8F3N3O2S |
Molecular Weight |
303.26 g/mol |
IUPAC Name |
3-methylsulfonyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine |
InChI |
InChI=1S/C11H8F3N3O2S/c1-20(18,19)10-16-9(6-15-17-10)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3 |
InChI Key |
JQQBBXCXOGKCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CN=N1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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